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molecular formula C7HCl2F3O B034823 3,5-Dichloro-2,4-difluorobenzoyl fluoride CAS No. 101513-70-6

3,5-Dichloro-2,4-difluorobenzoyl fluoride

Cat. No. B034823
M. Wt: 228.98 g/mol
InChI Key: VWNMVYACOKCDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05530158

Procedure details

620 ml of concentrated aqueous ammonia solution and 600 ml of water are initially introduced, 458 g (2 moles) of 3,5-dichloro-2,4-difluorobenzoyl fluoride are added dropwise at 40°-50°, and then the mixture is stirred at 50° for 30 minutes. The precipitate is filtered off with suction, washed with water and dried. 408 g (90% of theory) of 3,5-dichloro-2,4-difluorobenzamide of melting point 163°-164° are obtained.
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
458 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[C:4]([F:14])=[C:5]([CH:9]=[C:10]([Cl:13])[C:11]=1[F:12])[C:6](F)=[O:7]>O>[Cl:2][C:3]1[C:4]([F:14])=[C:5]([CH:9]=[C:10]([Cl:13])[C:11]=1[F:12])[C:6]([NH2:1])=[O:7]

Inputs

Step One
Name
Quantity
620 mL
Type
reactant
Smiles
N
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
458 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)F)C=C(C1F)Cl)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 50° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C(=O)N)C=C(C1F)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 408 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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